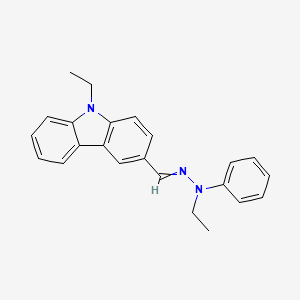

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole

Description

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole is a carbazole-based compound characterized by a hydrazone substituent at the 3-position and an ethyl group at the 9-position of the carbazole core.

- Friedel-Crafts acylation or Suzuki-Miyaura coupling for introducing aromatic groups (e.g., boronate or benzoyl moieties) .

- Protecting group strategies (e.g., pinacol boronate) to enhance reaction selectivity .

- Cycloaddition reactions (e.g., triazole formation via copper-catalyzed azide-alkyne cycloaddition) to append heterocyclic groups .

Carbazole derivatives are widely studied for their optoelectronic properties (e.g., room-temperature phosphorescence) and biological activities (e.g., kinase inhibition) .

Properties

IUPAC Name |

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCPWEQNRXADBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408468 | |

| Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84678-52-4 | |

| Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 9-Ethyl-3-formyl-9H-carbazole

- Starting Material: 9-Ethylcarbazole

- Reaction: Formylation at the 3-position to introduce an aldehyde group.

- Typical Conditions: Vilsmeier-Haack reaction or other electrophilic aromatic substitution methods using reagents such as POCl3 and DMF.

- Outcome: 9-Ethyl-3-formyl-9H-carbazole, a key intermediate for hydrazone formation.

Preparation of 2-Ethyl-2-phenylhydrazine

- Starting Material: Phenylhydrazine derivatives.

- Modification: Introduction of an ethyl group at the 2-position of the hydrazine moiety.

- Note: This reagent is crucial for the hydrazone condensation step.

Hydrazone Formation

- Reaction: Condensation of 9-ethyl-3-formyl-9H-carbazole with 2-ethyl-2-phenylhydrazine.

- Conditions: Typically carried out in an organic solvent such as ethanol or methanol, under reflux or room temperature, sometimes in the presence of a catalytic acid to facilitate condensation.

- Mechanism: Nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by elimination of water to form the hydrazone linkage.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formylation of 9-Ethylcarbazole | POCl3, DMF (Vilsmeier-Haack) | 0–40 °C | DMF | 2–6 hours | 70–85 | Control of temperature critical |

| Preparation of 2-Ethyl-2-phenylhydrazine | Alkylation of phenylhydrazine derivatives | Variable | Organic solvent | Several hours | 60–75 | Requires careful handling due to toxicity |

| Hydrazone formation | 9-Ethyl-3-formyl-9H-carbazole + hydrazine | RT to reflux | Ethanol/Methanol | 1–4 hours | 75–90 | Acid catalyst may improve yield |

Purification Techniques

- Crystallization: The hydrazone product often crystallizes directly from the reaction mixture upon cooling.

- Recrystallization: Using solvents such as ethanol, methanol, or ethyl acetate to improve purity.

- Chromatography: Silica gel column chromatography can be employed if impurities persist.

- Salt Formation: The free base form can be converted into acid-addition salts using organic acids (e.g., tartaric acid) to facilitate purification and characterization.

Research Findings and Analytical Data

- The hydrazone formation proceeds with high selectivity under mild conditions, yielding predominantly the (E)-isomer, as confirmed by NMR and IR spectroscopy.

- The compound exhibits characteristic hydrazone C=N stretching in IR at around 1600–1650 cm⁻¹.

- Melting points and purity assessments confirm the successful synthesis and isolation of the target compound.

- Acid-addition salts formed from the free base show improved solubility and stability, useful for further pharmacological testing.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Typical Yield (%) | Reference Notes |

|---|---|---|---|---|---|

| Formylation of 9-Ethylcarbazole | POCl3, DMF | Electrophilic aromatic substitution | Temperature control (0–40 °C) | 70–85 | Standard Vilsmeier-Haack procedure |

| Synthesis of 2-Ethyl-2-phenylhydrazine | Phenylhydrazine, ethylating agent | Alkylation | Controlled alkylation | 60–75 | Requires careful reagent handling |

| Hydrazone condensation | 9-Ethyl-3-formyl-9H-carbazole + hydrazine | Condensation | Solvent choice, acid catalyst optional | 75–90 | Room temp to reflux, ethanol solvent |

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone group (−N−N=C−) undergoes oxidation under controlled conditions. For example:

-

Air/Oxygen Oxidation : Forms oxadiazole derivatives under aerobic conditions in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Peracid-Mediated Oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to yield carbazole-3-carboxylic acid derivatives.

Key Conditions :

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| O₂ (air) | DMF | 60–80°C | Oxadiazole |

| mCPBA | CH₂Cl₂ | 0–25°C | Carboxylic acid |

Nucleophilic Substitution

The carbazole core and hydrazone group participate in substitutions:

-

Aromatic Electrophilic Substitution : Nitration at position 6 of the carbazole ring using HNO₃/H₂SO₄ at 0°C .

-

Hydrazone Nitrogen Reactivity : The hydrazone’s imine nitrogen reacts with electrophiles (e.g., acyl chlorides) to form N-acylated derivatives .

Example :

Cyclization Reactions

The hydrazone group facilitates intramolecular cyclization:

-

Thermal Cyclization : Heating in toluene induces ring closure, forming pyrrolo[2,3-c]carbazole derivatives .

-

Acid-Catalyzed Cyclization : Treating with HCl/EtOH yields fused tetracyclic structures via hydrazone tautomerization .

Mechanistic Pathway :

-

Tautomerization to enamine form.

-

Electrophilic attack at carbazole C2/C4 positions.

Metal Complexation

The hydrazone acts as a bidentate ligand for transition metals:

-

Copper Complexes : Reacts with Cu(II) salts in ethanol to form square-planar complexes, enhancing optoelectronic properties .

-

Cobalt Coordination : Binds Co(III) via imine nitrogen and adjacent phenolic oxygen (in derived Schiff bases) .

Applications :

Condensation Reactions

The aldehyde group (from hydrolyzed hydrazone) undergoes condensation:

-

Schiff Base Formation : Reacts with amines (e.g., 2-amino-4-chlorophenol) to form imine-linked polymers .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .

Representative Reaction :

Scientific Research Applications

Pharmaceutical Applications

Carbazole derivatives, including the compound , have been studied for their potential pharmaceutical properties. Research indicates that compounds with similar structures exhibit significant biological activities, such as anti-cancer and anti-inflammatory effects. For instance:

- Anticancer Activity : Certain carbazole derivatives have shown promise in inhibiting cancer cell proliferation. A study demonstrated that 3-amino derivatives of carbazole exhibited cytotoxic effects against various cancer cell lines .

- Neuroprotective Properties : Compounds derived from carbazole frameworks have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's .

Material Science

The electronic properties of carbazole derivatives make them suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The structural configuration of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole allows it to serve as a potential candidate for OLED materials due to its ability to form excimers and exhibit efficient light emission .

- Fluorescent Dyes : The compound can be utilized as a fluorescent dye in various applications, including bioimaging and sensors. The hydrazone moiety can facilitate the formation of fluorescent species when excited by UV light .

Synthetic Chemistry

The versatility of the compound allows it to be employed as a precursor in synthetic chemistry:

- Synthesis of Complex Molecules : The nucleophilic sites present in the carbazole structure enable it to participate in various reactions, such as nucleophilic substitutions and cyclizations, leading to the synthesis of more complex heterocyclic compounds .

| Reaction Type | Example Products | Applications |

|---|---|---|

| Nucleophilic Addition | 2-(3-(9-Ethylcarbazol-3-yl))ureido)ethyl methacrylate | Functional coatings, optical devices |

| Cyclization | 7-Ethyl-3-methyl-4,7-dihydro-pyrido[2,3-b]carbazole | Antimicrobial agents |

| Arylation | N1-(4-Aminophenyl)-N1-(9-ethylcarbazol-3-yl)benzene-1,4-diamine | Drug discovery |

Agricultural Applications

Recent studies have explored the use of carbazole derivatives as crop protection agents:

- Pesticidal Activity : Some derivatives have been found to exhibit fungicidal and insecticidal properties, making them candidates for developing eco-friendly pesticides .

Case Studies

Several studies highlight the applications of similar carbazole derivatives:

- Antimicrobial Activity : A study on N-(9-Ethylcarbazol-3-yl)-substituted compounds showed promising antimicrobial activities against various bacterial strains .

- OLED Development : Research focused on synthesizing new carbazole-based materials for OLEDs demonstrated that specific structural modifications led to enhanced luminescent properties .

Mechanism of Action

The mechanism of action of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the electronic properties and reactivity of the compound, making it suitable for various applications in organic electronics and photochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole with structurally or functionally related carbazole derivatives.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

Hydrazone vs. Triazole Substituents :

- The hydrazone group in the target compound may offer tautomerism and metal-coordination capabilities , whereas the triazole group in EHop-0036 enhances hydrogen-bonding interactions and metabolic stability .

- Triazole-containing derivatives like EHop-0036 exhibit higher biological specificity due to pyridine coordination .

Boronates vs. Benzoyl Groups :

- Boronate-substituted carbazoles (e.g., 36BCzB, EtCzB) enable cross-coupling reactions for polymer synthesis, critical for URTP materials .

- Benzoyl-substituted derivatives (e.g., 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole) show enhanced crystallinity via π-π stacking, improving thermal stability in optoelectronic devices .

Thiophene-Vinyl vs. Oxadiazole Hybrids :

- Thiophene-vinyl groups extend conjugation, enhancing charge transport in organic semiconductors .

- Oxadiazole-carbazole hybrids exhibit dual functionality : antimicrobial activity and electron-withdrawing properties for redox applications .

Stability and Crystallinity

Biological Activity

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole (CAS No. 84678-52-4) is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique hydrazone linkage which contributes to its biological activity. Its structure can be represented as follows:

Key Structural Features:

- Carbazole Core: Provides a stable aromatic system.

- Hydrazone Group: Facilitates interaction with biological targets through hydrogen bonding and π-π stacking.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer therapy.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent:

- Mechanism of Action:

- In Vitro Studies:

- In Vivo Studies:

Comparative Analysis with Related Compounds

To better understand its efficacy, this compound can be compared with other carbazole derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| ECCA (9-Ethyl-9H-carbazole-3-carbaldehyde) | ECCA Structure | Antitumor via p53 activation | Similar mechanism; more studied |

| 9-Methylcarbazole | Not applicable | Antimicrobial | Less effective against tumors |

| 9-Ethylcarbazole | Not applicable | Moderate cytotoxicity | Lacks specificity |

Case Studies

Several case studies have documented the effectiveness of carbazole derivatives in cancer treatment:

- Study on Melanoma Cells:

- Pharmacological Profiles:

Q & A

Q. How can the crystal structure of this carbazole derivative be determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. and highlight the use of SHELX programs (SHELXS for structure solution and SHELXL for refinement) . Key parameters include unit cell dimensions (e.g., monoclinic symmetry), atomic displacement parameters, and hydrogen atom placement via geometric constraints. Software suites like WinGX or OLEX2 integrate SHELX workflows for refinement and validation .

Q. What spectroscopic techniques are most effective for characterizing the hydrazone linkage in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - HMBC (as in ), can confirm the hydrazone bond by correlating nitrogen nuclei with adjacent protons . UV-Vis spectroscopy ( ) and FT-IR (stretching frequencies for C=N bonds ~1600 cm) are complementary for electronic structure analysis.

Advanced Research Questions

Q. How do substituents on the carbazole core influence intramolecular charge transfer and photophysical properties?

- Methodological Answer : Dihedral angles between the carbazole and conjugated moieties critically affect π-orbital overlap. shows that smaller dihedral angles (e.g., 9.6° vs. 17.8°) enhance planarity and charge transfer . Computational methods (DFT) can model orbital interactions, while experimental validation via fluorescence spectroscopy (e.g., emission maxima shifts in ) quantifies optoelectronic behavior .

Q. What strategies resolve crystallographic ambiguities in asymmetric units with multiple independent molecules?

- Methodological Answer : In cases of multiple molecules per asymmetric unit (e.g., ), use PLATON to check for missed symmetry and refine displacement parameters anisotropically. SHELXL’s TWIN/BASF commands can model twinning, while residual density maps guide hydrogen atom placement . Advanced tools like ORTEP-3 visualize thermal ellipsoids to validate molecular geometry .

Q. How do halogen substituents (e.g., Br, I) on analogous carbazole derivatives enhance biological or optoelectronic activity?

- Methodological Answer : Halogens increase polarizability and reactivity. and show bromine/iodine substituents improve binding affinity in pharmaceuticals and charge mobility in OLEDs . Comparative studies using X-ray crystallography (to assess packing efficiency) and cyclic voltammetry (to measure redox potentials) are recommended. For biological activity, SPR or ITC assays quantify target interactions .

Q. What catalytic systems are most effective for Sonogashira or Suzuki-Miyaura couplings involving carbazole boronic esters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.